molecular formula C12H13N B8347321 4-Methyl-3-phenyl-4-pentenenitrile

4-Methyl-3-phenyl-4-pentenenitrile

Cat. No. B8347321
M. Wt: 171.24 g/mol
InChI Key: NTODROWYTIXXMC-UHFFFAOYSA-N
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Patent
US08268895B2

Procedure details

4-Methyl-3-phenyl-4-pentenal (15.27 g; 0.077 mol) and hydroxylamine hydrochloride (8.1 g; 0.116 mol) were heated together in 95% ethyl alcohol (125 ml) at reflux under nitrogen for 3 hours. Ethyl alcohol was removed on the rotavapor and the residue partitioned between n-heptane and water (100 ml each). The aqueous phase was reextracted with n-heptane (100 ml). Each organic phase was washed with 5% aqueous HCl, water, aqueous saturated NaHCO3 and brine (100 ml each). Combined extracts were dried over anhydrous sodium sulfate. The product was purified by column chromatography on silica gel (eluting with heptane/ethyl acetate 10:1 to 5:1) followed by bulb-to-bulb distillation. 4.9 g of the desired product were obtained (0.0285 mol; yield=37%).
Name
4-Methyl-3-phenyl-4-pentenal
Quantity
15.27 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Yield
37%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH2:13])[CH:3]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:4][CH:5]=O.Cl.[NH2:15]O>C(O)C>[CH3:1][C:2](=[CH2:13])[CH:3]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:4][C:5]#[N:15] |f:1.2|

Inputs

Step One
Name
4-Methyl-3-phenyl-4-pentenal
Quantity
15.27 g
Type
reactant
Smiles
CC(C(CC=O)C1=CC=CC=C1)=C
Name
Quantity
8.1 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Ethyl alcohol was removed on the rotavapor
CUSTOM
Type
CUSTOM
Details
the residue partitioned between n-heptane and water (100 ml each)
WASH
Type
WASH
Details
Each organic phase was washed with 5% aqueous HCl, water, aqueous saturated NaHCO3 and brine (100 ml each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined extracts were dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography on silica gel (eluting with heptane/ethyl acetate 10:1 to 5:1)
DISTILLATION
Type
DISTILLATION
Details
followed by bulb-to-bulb distillation

Outcomes

Product
Name
Type
product
Smiles
CC(C(CC#N)C1=CC=CC=C1)=C
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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